6-(4-(isobutylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Description
Scientific Research Applications
Organic Synthesis and Functionalization
- Acylation and Derivative Formation : The acylation of fullerene derivatives demonstrates the versatility in functionalizing piperidine-containing compounds. This process allows for the formation of multifullerene derivatives, showcasing the compound's potential in synthesizing complex organic molecules with applications in nanotechnology and material science (Zhang et al., 2002).
Medicinal Chemistry and Drug Development
- Antibacterial Activity : The synthesis and antibacterial evaluation of sulfamoyl and piperidine functionalities demonstrate the compound's relevance in developing new antibacterial agents. These functionalities have shown valuable results against bacterial strains, indicating the potential for creating new antibiotics (Aziz‐ur‐Rehman et al., 2017).
- Anticancer and Estrogen Receptor Binding : The development of compounds with chromene and quinoline moieties, attached to pyrimide and piperazine functionalities, has demonstrated anti-proliferative activities. These findings highlight the compound's application in targeting cancer cells and understanding estrogen receptor interactions (Parveen et al., 2017).
Material Science and Liquid Crystals
- Ionic Liquid Crystals : The use of piperazine cations in designing ionic liquid crystals showcases the potential applications of such compounds in creating new materials with specific optical and electronic properties. This research contributes to the development of advanced materials for use in displays, sensors, and other technologies (Lava et al., 2009).
Properties
IUPAC Name |
2-methyl-6-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-11(2)10-23(21,22)12-6-8-18(9-7-12)15(20)13-4-5-14(19)17(3)16-13/h4-5,11-12H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCJLPNYASLJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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